4-Cyanophenyl 4-methylbenzoate
Overview
Description
4-Cyanophenyl 4-methylbenzoate is an organic chemical compound with the molecular formula C15H11NO2 . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of 4-Cyanophenyl 4-methylbenzoate involves a reaction under N2 atmosphere, p-tolualdehyde (0.5 mmol), p-cyanophenol (0.2 mmol), NiCl2 glyme (0.02 mmol, 10 mol%), dtbbpy (0.024 mmol, 12 mol%), Na2CO3 (0.2 mmol) and DCE (1 mL) were placed in a dry reaction tube with a magnetic stir bar, irradiated with 2 × 3 W 365 nm LEDs at 30 °C and stirred routinely for 24 h .Molecular Structure Analysis
The molecular structure of 4-Cyanophenyl 4-methylbenzoate is characterized by a molecular weight of 237.25 g/mol. The compound has a molecular formula of C15H11NO2 . The InChIKey of the compound is QIAWNOODTBZTGG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Cyanophenyl 4-methylbenzoate include a molecular weight of 237.25 g/mol, a XLogP3 of 3.7, no hydrogen bond donors, three hydrogen bond acceptors, and three rotatable bonds . The compound has a topological polar surface area of 50.1 Ų and a complexity of 328 .Scientific Research Applications
Exploring Heteroleptic NHC Cycloplatinated Complexes
A study by Fuertes, Chueca, and Sicilia (2015) delves into the synthesis of heteroleptic NHC cycloplatinated compounds, highlighting the versatility of cyanophenyl-imidazol derivatives in metal coordination chemistry. These complexes are studied for their geometric configurations and electronic properties, which are crucial for catalysis and material science applications. The research underlines the potential of cyanophenyl derivatives in designing new metal-organic frameworks and catalysts (Fuertes, Chueca, & Sicilia, 2015).
Innovative Synthesis Techniques
Ji, Yi, and Cai (2014) developed a new protocol using 2-isocyanophenyl 4-methylbenzoate for synthesizing 2,5-diketopiperazine derivatives. This method demonstrates the compound's utility in organic synthesis, providing a simpler route for generating functionalized diketopiperazines, which have significant pharmaceutical and chemical applications. The research showcases the compound's role in facilitating efficient and functional group-tolerant synthesis processes (Ji, Yi, & Cai, 2014).
Photocatalytic Transformations
Shang et al. (2019) discuss the use of a donor-acceptor fluorophore, 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), which shares functional similarities with 4-Cyanophenyl 4-methylbenzoate in terms of having a cyanophenyl component. This material acts as a powerful organophotocatalyst, utilized in various organic reactions. The study highlights the potential of cyanophenyl-based compounds in photocatalytic applications, offering a pathway to green chemistry and sustainable synthesis strategies (Shang, Lu, Cao, Liu, He, & Yu, 2019).
Safety And Hazards
properties
IUPAC Name |
(4-cyanophenyl) 4-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-11-2-6-13(7-3-11)15(17)18-14-8-4-12(10-16)5-9-14/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAWNOODTBZTGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70336348 | |
Record name | p-Toluic acid, 4-cyanophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70336348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyanophenyl 4-methylbenzoate | |
CAS RN |
32792-42-0 | |
Record name | p-Toluic acid, 4-cyanophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70336348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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